![molecular formula C12H7BrN2OS2 B2609081 N-(苯并[d]噻唑-5-基)-5-溴噻吩-2-甲酰胺 CAS No. 942002-64-4](/img/structure/B2609081.png)

N-(苯并[d]噻唑-5-基)-5-溴噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

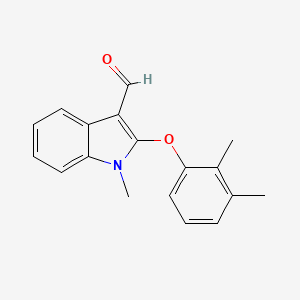

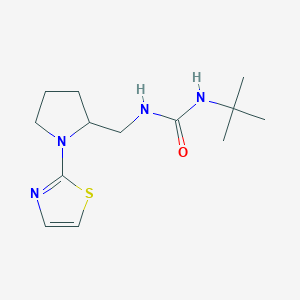

“N-(benzo[d]thiazol-5-yl)-5-bromothiophene-2-carboxamide” is an organic compound that belongs to the benzamide family of compounds. It contains a benzothiazole ring, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety has been an important heterocycle in the world of chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring and a thiophene ring, both of which are aromatic. The bromine atom on the thiophene ring and the carboxamide group would be key functional groups .科学研究应用

抗菌剂

- Palkar 等人 (2017) 的一项研究讨论了源自 2-氨基苯并噻唑的新型席夫碱的合成和抗菌评估。这些化合物表现出有希望的抗菌活性,特别是在非细胞毒性浓度下对金黄色葡萄球菌和枯草芽孢杆菌 (Palkar 等人,2017) 。

癌症研究

- Brockmann 等人 (2014) 发现,包括溴代噻唑烷在内的噻唑烷可以诱导结肠癌细胞系的细胞死亡,表明在癌症治疗中具有潜在应用 (Brockmann 等人,2014) 。

- Tiwari 等人 (2017) 对含有噻二唑骨架的席夫碱进行了一项研究,该骨架对几种人类癌细胞系表现出有希望的抗癌活性 (Tiwari 等人,2017) 。

- Pancholia 等人 (2016) 确定了苯并[d]噻唑-2-基(哌嗪-1-基)甲甲酮骨架作为一种新的抗分枝杆菌化学型,其中几种化合物显示出潜在的抗结核活性 (Pancholia 等人,2016) 。

抗真菌活性

合成技术

- Boeini 和 Hajibabaei Najafabadi (2009) 开发了一种在水性介质中合成苯并氮杂唑(包括苯并噻唑)的高效方法 (Boeini & Hajibabaei Najafabadi,2009)。

干细胞研究

作用机制

Target of Action

The primary target of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide is MmpL3, a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide: interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption of this process leads to a loss of cell wall integrity, which is detrimental to the survival of the bacterium .

Biochemical Pathways

The action of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide affects the mycolic acid transport pathway, a critical biochemical pathway in Mycobacterium tuberculosis . The downstream effects include the disruption of cell wall synthesis and integrity, leading to the death of the bacterium .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in vivo .

Result of Action

The molecular and cellular effects of N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide ’s action include the inhibition of mycolic acid transport, disruption of cell wall synthesis, and ultimately, the death of Mycobacterium tuberculosis .

属性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLKLLWNNUFHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

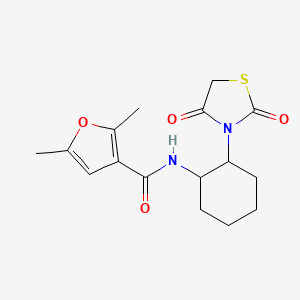

![3-Methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2609002.png)

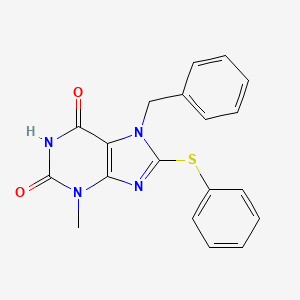

![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)

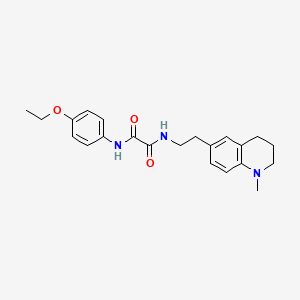

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2609020.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)